molecular formula C12H15N5O3 B4552927 1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B4552927
M. Wt: 277.28 g/mol
InChI Key: JYGGEVBCEMIAGI-UHFFFAOYSA-N
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Description

1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.11748936 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and structural characterization of pyrazole derivatives, including those related to 1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid. For instance, Yıldırım et al. (2005) and Radi et al. (2015) have explored the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives, demonstrating a wide range of synthetic methodologies and characterizations through NMR, IR, and elemental analysis, highlighting the compound's versatility in organic synthesis (Yıldırım, Kandemirli, & Akçamur, 2005); (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Structural Diversity and Coordination Chemistry

Research by Cheng et al. (2017) has introduced bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling with Zn(II) and Cd(II) ions, leading to the formation of coordination polymers with diverse structures. This demonstrates the compound's potential in the development of new materials with unique properties (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).

Luminescence Properties

Su et al. (2014) explored the luminescence properties of transition metal complexes involving uncoordinated carboxyl groups derived from pyrazole-4-carboxylic acid. Their findings indicate potential applications in the development of luminescent materials and sensors (Su, Cheng, Ren, Zhai, Tao, & Liu, 2014).

Antifungal Activity

Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their antifungal activities. Some compounds showed high efficacy against phytopathogenic fungi, suggesting potential applications in agriculture and plant protection (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Properties

IUPAC Name

1-methyl-3-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-15(6-8-4-5-13-17(8)3)11(18)10-9(12(19)20)7-16(2)14-10/h4-5,7H,6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGGEVBCEMIAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)CC2=CC=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-methyl-3-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid

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